2-Methylquinolin-3(2H)-one
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Overview
Description
2-Methylquinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The structure of this compound consists of a quinoline ring system with a methyl group at the 2-position and a keto group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with acetoacetanilides, followed by oxidation . Another method includes the reaction of 8-hydroxyquinoline with α-cyanocinnamonitriles in the presence of piperidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methylquinolin-3-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Methylquinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleic acids, proteins, and other biomolecules.
Comparison with Similar Compounds
- 2-Methylquinoline-4-carboxylic acid
- 8-Hydroxy-2-methylquinoline
- 2-Methylquinoline-3-carboxanilides
Comparison: 2-Methylquinolin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methyl-2H-quinolin-3-one |
InChI |
InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-7H,1H3 |
InChI Key |
LRUINIXCQQPWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C=C2C=CC=CC2=N1 |
Origin of Product |
United States |
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